molecular formula C₂₂H₂₄BrFN₄O₂ B000581 Vandetanib CAS No. 443913-73-3

Vandetanib

Cat. No. B000581
M. Wt: 475.4 g/mol
InChI Key: UHTHHESEBZOYNR-UHFFFAOYSA-N
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Description

Vandetanib is a multitargeted tyrosine kinase inhibitor that selectively inhibits vascular endothelial growth factor receptor 2 (VEGFR-2), the epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinases. Initially developed for its anti-tumor properties, vandetanib has shown efficacy in various cancers, including medullary thyroid cancer (MTC) and breast cancer. It plays a crucial role in inhibiting tumor growth by targeting angiogenesis and cell proliferation pathways (De Luca et al., 2014; Sim & Cohen, 2014).

Scientific research applications

  • Treatment of Metastatic Medullary Thyroid Cancer: Vandetanib is an orally active antagonist of VEGF receptor-2, EGFR receptor, and RET kinase, specifically approved for treating metastatic medullary thyroid cancer. It has shown effectiveness in prolonging progression-free survival and demonstrating significant benefits in terms of response rate, disease control, and biochemical response in this cancer type (Commander, Whiteside, & Perry, 2011); (Wells et al., 2012).

  • Advanced Non-Small Cell Lung Cancer: Vandetanib improves progression-free survival in advanced refractory non-small cell lung cancer by inhibiting critical pathways for tumor growth and angiogenesis (Herbst et al., 2007); (Morabito et al., 2009).

  • Inhibition of Angiogenesis and Tumor Cell Growth: It inhibits VEGFR-2 and EGFR signaling, contributing to angiogenesis inhibition and direct tumor cell growth inhibition (Brave et al., 2011).

  • Treatment of Various Other Cancers: Vandetanib is being explored for its efficacy in treating different types of cancers, including head and neck squamous cell carcinoma, malignant glioma, and dedifferentiated papillary thyroid cancer not responsive to radioiodine (Sano et al., 2011); (Kreisl et al., 2012); (Fallahi et al., 2015).

  • Enhancing the Effectiveness of Other Cancer Treatments: Vandetanib has been studied in combination with other cancer treatments like chemotherapy, showing improved response rates and symptom management in lung cancer (de Boer et al., 2011); (Jane et al., 2009).

  • Comparative Studies with Other Drugs: Vandetanib has been compared with drugs like gefitinib in patients with advanced non-small-cell lung cancer, showing varied efficacy and progression-free survival rates (Natale et al., 2009).

  • Safety and Tolerability Profile: Studies have also focused on the safety and tolerability of vandetanib in different patient populations, including those with hereditary medullary thyroid cancer and advanced non-small cell lung cancer (Robinson et al., 2010); (Kiura et al., 2008).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046681
Record name Vandetanib
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Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5)
Record name Vandetanib
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Record name Vandetanib
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Mechanism of Action

ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU., In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells., In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR., Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR., Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells., For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page.
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Product Name

Vandetanib

CAS RN

443913-73-3
Record name Vandetanib
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Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
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Synthesis routes and methods I

Procedure details

37% Aqueous formaldehyde (3.5 ml, 42 mmol) was added to a solution of 4-(4-bromo-2-fluoroanilino)-7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxyquinazoline (3.49 g, 6.22 mmol), (prepared as described for the starting material in Example 1), in formic acid (35 ml). After heating at 95° C. for 4 hours the volatiles were removed under vacuum. The residue was suspended in water and the mixture was adjusted to pH10.5 by slow addition of a solution of 2N sodium hydroxide. The suspension was extracted with ethyl acetate. The organic layer was washed with brine, dried MgSO4 and evaporated to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (2.61 g, 88%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-(1-tert-butoxycarbonyl)piperidine-4-ylmethoxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline (40 g), water (16 ml), formic acid (43 ml) and aqueous formaldehyde (37% w/w, 33 ml) were added to a vessel equipped with overhead stirrer, reflux condenser and thermometer. The reaction mixture was heated to 81° C. and stirred at this temperature for 5 hours. The reaction mixture was cooled to 60° C. and tetrahydrofuran (178 ml) was added. The temperature of the reaction mixture was adjusted to 40° C. and potassium hydroxide (49% w/w, 84 ml) was added, followed by water (22 ml). The aqueous phase was separated and discarded. The organic phase was adjusted to 60° C. and water (107 ml) and butyl acetate (107 ml) were added. The aqueous phase was separated and discarded. The organic phase was filtered, following through with tetrahydrofuran (18 ml) wash. The temperature of the filtrates was adjusted to 60° C. and butyl acetate (107 ml) was added. The reaction mixture was set for distillation at ambient pressure. The distillation was stopped when the contents temperature reached 106° C. The slurry was cooled to 65° C. and tetrahydrofuran (107 ml) was added. The slurry was cooled to 0-5° C. and held for 1 hour before isolating the product by filtration. The product was washed with ethyl acetate (72 ml) and dried at 50° C. Yield: 24.82 g, 80.3%.
Name
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,300
Citations
P Martin, S Oliver, SJ Kennedy, E Partridge… - Clinical …, 2012 - Elsevier
… of 2 doses of vandetanib or … vandetanib in a fasted state and 2 doses of vandetanib in a fed state (30 minutes after a standard high-fat breakfast). Group 2 received 1 dose of vandetanib …
Number of citations: 100 www.sciencedirect.com
JM Vozniak, JM Jacobs - Journal of the Advanced Practitioner in …, 2012 - ncbi.nlm.nih.gov
… Vandetanib is available in 300- and 100-mg tablets. The recommended daily dose of oral vandetanib is 300 mg once daily. Vandetanib may be taken with or without food. If a patient …
Number of citations: 19 www.ncbi.nlm.nih.gov
RS Herbst, JV Heymach, MS O'Reilly… - Expert opinion on …, 2007 - Taylor & Francis
… Vandetanib has the potential to be used as part of … of preclinical studies suggest vandetanib may provide additional … administration of vandetanib, but administering vandetanib after …
Number of citations: 179 www.tandfonline.com
S Leboulleux, L Bastholt, T Krause… - The lancet …, 2012 - thelancet.com
… We aimed to assess efficacy and safety of vandetanib, a tyrosine kinase inhibitor of RET, … Between Sept 28, 2007, and Oct 16, 2008, we randomly allocated 72 patients to the vandetanib …
Number of citations: 406 www.thelancet.com
C Hsu, TS Yang, TI Huo, RK Hsieh, CW Yu… - Journal of …, 2012 - Elsevier
… and safety of vandetanib, an oral … vandetanib 300 mg/day, vandetanib 100 mg/day, or placebo. Upon disease progression, all patients had the option to receive open-label vandetanib …
Number of citations: 111 www.sciencedirect.com
SA Wells Jr, JE Gosnell, RF Gagel, J Moley… - Journal of Clinical …, 2010 - ncbi.nlm.nih.gov
… In this study, vandetanib demonstrated durable objective partial responses and disease control with a manageable adverse event profile. These results demonstrate that vandetanib …
Number of citations: 577 www.ncbi.nlm.nih.gov
BG Robinson, L Paz-Ares, A Krebs… - The Journal of …, 2010 - academic.oup.com
… mg/d vandetanib in patients with advanced hereditary MTC. … /d vandetanib. Upon disease progression, eligible patients could enter postprogression treatment with 300 mg/d vandetanib …
Number of citations: 280 academic.oup.com
H Commander, G Whiteside, C Perry - Drugs, 2011 - Springer
… This article summarizes the milestones in the development of vandetanib leading to this first … for the use of vandetanib in thyroid cancer in the third quarter of 2011. Vandetanib is also in …
Number of citations: 86 link.springer.com
NG Chau, RI Haddad - Clinical Cancer Research, 2013 - AACR
… locally advanced, or metastatic MTC, vandetanib improved progression-free survival compared … Here, we review the clinical development of vandetanib leading to its integration into the …
Number of citations: 85 aacrjournals.org
SH Lee, JK Lee, MJ Ahn, DW Kim, JM Sun, B Keam… - Annals of …, 2017 - Elsevier
… We performed this study to examine the efficacy and safety of vandetanib 300 mg daily in … The safety profile was comparable with previous studies of vandetanib. Most vandetanib-…
Number of citations: 205 www.sciencedirect.com

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